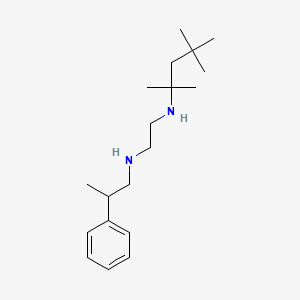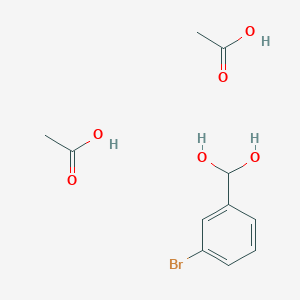![molecular formula C19H23N3O B12594437 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- CAS No. 646056-61-3](/img/structure/B12594437.png)
2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diazaspiro[44]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine derivative, followed by the introduction of phenoxy and methyl groups. The final step often involves the cyclization to form the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Diazaspiro[4.4]nonane-2-carboxylate
- 2-Methyl-2,7-diazaspiro[4.4]nonane
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
What sets 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenoxy and pyridinyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
646056-61-3 |
|---|---|
Fórmula molecular |
C19H23N3O |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
7-methyl-2-(5-phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C19H23N3O/c1-21-9-7-19(14-21)8-10-22(15-19)16-11-18(13-20-12-16)23-17-5-3-2-4-6-17/h2-6,11-13H,7-10,14-15H2,1H3 |
Clave InChI |
YFQVDQMEPNHDBA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)CCN(C2)C3=CC(=CN=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


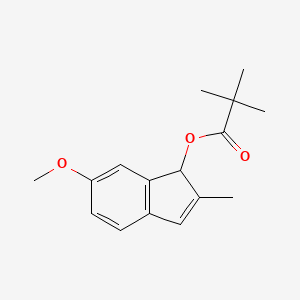
![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)

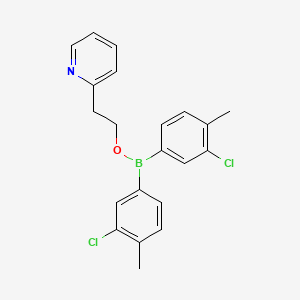
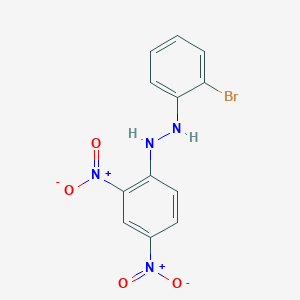
![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine](/img/structure/B12594396.png)
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)
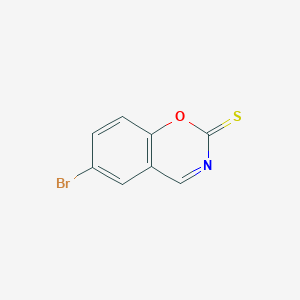

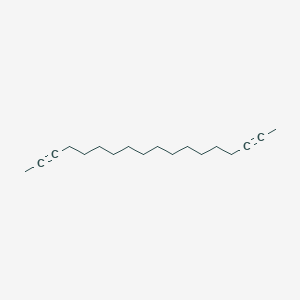
![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)
